Product packaging for Gemin A(Cat. No.:)

Gemin A

Cat. No.: B1258876
M. Wt: 1873.3 g/mol
InChI Key: ODXMIHPUPFEYDB-HISCDKSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gemin A is a naturally occurring polyphenol belonging to the class of hydrolyzable tannins, specifically a dimeric ellagitannin. Its complex structure and presence in medicinal plants have made it a subject of interest for chemists and biochemists.

This compound was first isolated from Geum japonicum Thunb., a plant species belonging to the Rosaceae family. rsc.orgrsc.org The initial structural elucidation revealed a unique dimeric structure containing both α- and β-glucose cores, a notable feature that set it apart from other known ellagitannins at the time. rsc.orgrsc.org This discovery was a significant contribution to the field of tannin chemistry, expanding the known structural diversity of these complex natural products. nih.gov

Further characterization of this compound established its molecular formula as C82H56O52 and it was assigned the CAS registry number 82220-61-9. ebi.ac.ukgenome.jp Its identity as a type A tannin, meaning it has a constant, well-defined chemical structure, has been crucial for subsequent research into its properties and biological activities. nih.gov

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name [(1S,2S,3S,4R,5S,6R)-3,4,5,6-tetrakis({(1S,2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[({[(1R,6S)-4,5,6-trihydroxy-3-oxo-1,2,3,6,7,8-hexahydro-3H-benzo researchgate.nethum-ecol.rucycloocta[1,2-b]oxirene-9-carbonyl]oxy})methyl]-2-hydroxyoxan-3-yl}oxy)oxane-1,2-diyl] bis({(1S,2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[({[(1R,6S)-4,5,6-trihydroxy-3-oxo-1,2,3,6,7,8-hexahydro-3H-benzo researchgate.nethum-ecol.rucycloocta[1,2-b]oxirene-9-carbonyl]oxy})methyl]-2-hydroxyoxan-3-yl}oxidane)
CAS Number 82220-61-9
Molecular Formula C82H56O52
Molecular Weight 1873.28 g/mol
Source Organism Geum japonicum

The academic significance of this compound lies in its classification as a dimeric ellagitannin with a defined structure, which allows for precise structure-activity relationship studies. nih.gov Foundational research has centered on its prevalence in various species of the genus Geum, which have a history of use in traditional medicine. researchgate.netmdpi.comruc.dk

A key area of early and ongoing research is the investigation of this compound's biological activities. For instance, studies have explored its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com This line of inquiry suggests a potential role for this compound in the study of metabolic disorders. mdpi.com Furthermore, its interaction with macromolecules, such as proteins, has been a subject of investigation, which is a characteristic property of tannins that underpins many of their biological effects. researchgate.netreading.ac.uk Research has also documented its inhibitory activity against pneumolysin, a virulence factor of Streptococcus pneumoniae. plos.org

The current research landscape for this compound continues to build upon the foundational studies of its chemical properties and biological activities. It is often studied as a component of extracts from various Geum species, including Geum aleppicum, Geum urbanum, and Geum rivale. hum-ecol.rumdpi.comruc.dk

Despite the progress made, several questions about this compound remain unanswered. A deeper understanding of its metabolic fate in biological systems is needed to fully comprehend its bioavailability and in vivo activity. The precise molecular targets and mechanisms of action underlying its observed biological effects, such as its pneumolysin inhibition, require further elucidation. Moreover, while its presence in several medicinal plants is established, its full pharmacological potential remains an area for future exploration.

Table 2: Investigated Biological Activities of this compound

Biological ActivityInvestigated EffectReference Organism/System
Enzyme Inhibition Inhibition of α-glucosidasein vitro assays
Antimicrobial Inhibitory activity against pneumolysinStreptococcus pneumoniae
Macromolecular Interaction Binding to proteins (e.g., gelatin)in vitro binding studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H56O52 B1258876 Gemin A

Properties

Molecular Formula

C82H56O52

Molecular Weight

1873.3 g/mol

IUPAC Name

[(1R,2S,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 2-[5-[[(10R,11S,12R,13R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2/t39-,40-,65-,66-,67+,68+,69-,70-,81-,82-/m1/s1

InChI Key

ODXMIHPUPFEYDB-HISCDKSNSA-N

SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O[C@@H]6[C@@H]([C@H]([C@H]7[C@H](O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Nomenclature and Classification of Gemin A Within Chemical Compound Systems

Systematic Naming and Chemical Identifier Cross-Referencing

Gemin A is primarily known by its common name, "this compound," derived from its isolation. While a full systematic IUPAC name is extensive due to its complex structure, its chemical identity is well-defined through various identifiers. It possesses the chemical formula C82H56O52. kegg.jpgenome.jpnih.gov The compound has an exact mass of 1872.1738 and a molecular weight of 1873.28. kegg.jpgenome.jp

Key chemical identifiers for this compound include its PubChem Compound ID (CID) and CAS Registry Number.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueSource Snippet Index
Chemical FormulaC82H56O52 kegg.jpgenome.jpnih.gov
Exact Mass1872.1738 kegg.jpgenome.jp
Molecular Weight1873.28 kegg.jpgenome.jp
PubChem CID16129624 nih.gov
CAS Registry Number82220-61-9 kegg.jpgenome.jp

Structural Classification within Relevant Chemical Compound Families

This compound is structurally classified as a dimeric ellagitannin. rsc.orgrsc.orgscilit.com Ellagitannins are a diverse group of hydrolyzable tannins, which are polyphenolic compounds characterized by the presence of hexahydroxydiphenoyl (HHDP) units, often derived from gallic acid, esterified to a sugar core. The "dimeric" aspect of this compound signifies that its structure is composed of two such ellagitannin units linked together. A distinctive feature of this compound's structure is the presence of both α- and β-glucose cores, indicating the specific configurations of the glucose moieties within its complex architecture. rsc.orgrsc.orgscilit.com Its isolation from Geum japonicum Thunb. highlights its origin as a natural plant metabolite. rsc.orgrsc.orgscilit.com

Relationships to Other Dimeric or "Gemini" Compounds

The term "dimeric" in chemistry refers to a compound formed by the association of two identical or similar monomer units. In the context of "this compound," its classification as a dimeric ellagitannin directly reflects this two-unit construction. rsc.orgrsc.orgscilit.com This structural characteristic draws a parallel to other classes of compounds often referred to as "Gemini" compounds, particularly "Gemini surfactants." nih.govuni-lj.siresearchgate.netacs.org

Gemini (B1671429) surfactants are a well-studied class of dimeric amphiphilic compounds. They are typically composed of two hydrophilic head groups and two hydrophobic tails, covalently linked by a spacer group. researchgate.netmdpi.comresearchgate.net This unique dimeric architecture provides Gemini surfactants with distinct physicochemical properties compared to their conventional single-chain counterparts, such as significantly lower critical micelle concentrations (CMC), enhanced surface activity, and improved wetting properties. researchgate.netacs.orgmdpi.com Examples include various ammonium (B1175870) Gemini surfactants and imidazolinium Gemini surfactants, which have been explored for applications in areas like gene therapy due to their ability to form complexes with nucleic acids. nih.govresearchgate.netresearchgate.net

While this compound is an ellagitannin and not a surfactant, its "dimeric" nature aligns with the fundamental principle behind the "Gemini" nomenclature: the covalent linkage of two structural units. This shared characteristic underscores a broader chemical concept of constructing compounds from paired molecular components, leading to unique properties or functions derived from this dimeric arrangement.

Chemical Synthesis and Derivatization Strategies for Gemin A

Development of Total Synthesis Methodologies for "Gemin A"

The elucidation of "this compound"'s structure, revealing its dimeric ellagitannin nature with α- and β-glucose cores, signifies its complex architecture scilit.com. However, specific methodologies for its total chemical synthesis are not detailed in the examined literature. The synthesis of such compounds typically involves overcoming significant hurdles related to the selective formation of ester linkages between phenolic acids and sugar moieties, as well as the controlled oxidative coupling to form HHDP units.

Given the absence of specific synthesis reports for "this compound," a discussion of its key reaction pathways and stereochemical control would be speculative. However, for complex natural products possessing multiple chiral centers and intricate polycyclic structures, synthetic strategies generally involve convergent approaches. These often include the preparation of highly functionalized building blocks, followed by their precise coupling. Stereochemical control is paramount and is typically achieved through methods such as asymmetric catalysis, chiral auxiliary strategies, substrate control, or the judicious use of protecting groups to direct stereoselective reactions. For ellagitannins, the formation of specific anomeric linkages (α or β) in the glucose core and the stereochemistry of the HHDP unit are critical aspects that would require rigorous control.

Synthesis of "this compound" Analogs and Derivatives

In the context of complex natural products like "this compound," the design principles for structural modification would typically involve targeted alterations to specific functional groups or the core scaffold to probe structure-activity relationships (SAR). For ellagitannins, modifications could include:

Varying the acyl groups: Altering the number, type, or position of galloyl or HHDP units.

Modifying the sugar core: Introducing different sugar moieties or altering the anomeric configurations.

Spacer modifications: If a linker connects the dimeric units, its length, flexibility, or chemical nature could be varied.

These modifications would be guided by computational modeling, known biological targets, or insights from related compounds to enhance desired properties such or stability.

The generation of SAR libraries for "this compound" would involve systematic synthesis of its analogs, followed by biological evaluation. However, specific research findings on SAR library generation for the ellagitannin "this compound" are not present in the provided search results. For complex natural products, SAR studies are crucial for identifying pharmacophores and optimizing lead compounds.

Advanced Synthetic Techniques and Green Chemistry Approaches in "this compound" Synthesis

There is no specific information available on the application of advanced synthetic techniques or green chemistry approaches directly to the synthesis of the ellagitannin "this compound." However, the field of natural product synthesis increasingly emphasizes sustainable and efficient methodologies.

General advanced synthetic techniques that could be relevant for complex natural products include:

Flow chemistry: For improved reaction control, safety, and scalability.

Photochemistry and electrochemistry: Offering alternative activation methods and unique reactivities.

Enzymatic catalysis and biocatalysis: Providing high selectivity and operating under mild conditions, aligning with green chemistry principles.

Click chemistry: For efficient and reliable coupling of molecular fragments.

Green chemistry principles, such as minimizing waste, using less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and employing catalysis, are increasingly integrated into synthetic strategies mdpi.comnih.govscilit.comresearchgate.net. For the synthesis of complex natural products, this could involve solvent-free reactions, microwave-assisted synthesis, or reactions in aqueous media, aiming to reduce environmental impact. While these approaches are gaining traction in general organic synthesis, their specific application to "this compound" has not been documented in the provided search results.

Advanced Structural Elucidation and Conformational Analysis of Gemin A

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

High-resolution spectroscopic techniques are indispensable tools for the structural determination of organic compounds. For a complex molecule such as Gemin A (molecular formula C82H56O52), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would have been crucial in its initial structural elucidation. molaid.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. For this compound, NMR data would provide information on the types of protons and carbons present, their chemical environments, and their connectivity through coupling patterns. This is particularly vital for distinguishing between the α- and β-glucose moieties and characterizing the various galloyl and hexahydroxydiphenoyl units that constitute the ellagitannin structure. Detailed NMR studies would typically involve 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish through-bond and through-space correlations, thereby piecing together the entire molecular skeleton and relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula (C82H56O52). molaid.com Tandem mass spectrometry (MS/MS) would yield characteristic fragmentation patterns, offering clues about the substructures present and how they are linked. This fragmentation data helps in confirming the presence of specific ellagitannin fragments and the dimeric nature of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, IR spectra would exhibit characteristic absorption bands corresponding to hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from ester linkages and aromatic rings, and C-H stretches, consistent with its polyhydroxylated, ester-rich ellagitannin structure.

While the original research paper by Yoshida et al. (1982) describes the elucidation of this compound's structure through spectral and chemical evidence, specific detailed data tables (e.g., precise NMR chemical shifts, coupling constants, or MS fragmentation patterns) are contained within the full text of that publication and are not directly accessible through the current search capabilities. researchgate.netrsc.org

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is considered the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise bond lengths, bond angles, and conformational details, including stereochemistry. For a complex natural product like this compound, obtaining suitable single crystals for X-ray diffraction can be challenging. While X-ray crystallography would offer an unambiguous confirmation of its dimeric structure, the presence of α- and β-glucose cores, and the exact arrangement of the ellagitannin units, publicly accessible data indicating a reported single-crystal X-ray structure for this compound were not found in the search results. Such studies, if conducted, would provide invaluable insights into the solid-state packing and intermolecular interactions.

Computational Structural Modeling and Dynamics Simulations

Computational methods play an increasingly important role in complementing experimental structural elucidation, especially for large and flexible molecules.

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to predict molecular properties from first principles. For this compound, these calculations could be employed to:

Optimize its molecular geometry and determine stable conformers.

Calculate electronic properties, such as charge distribution and molecular orbitals, which are relevant to its chemical reactivity.

Predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to aid in structural assignment and verification. This is particularly useful when experimental data is ambiguous or when investigating subtle conformational preferences.

Molecular dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems. For a large and potentially flexible molecule like this compound, MD simulations could provide insights into:

Conformational flexibility in solution, revealing the range of accessible conformations and their relative stabilities.

The dynamics of internal rotations around bonds, particularly those linking the glucose cores to the ellagitannin units.

Interactions with solvent molecules, which can influence the preferred conformations and aggregation behavior in biological or aqueous environments.

While these computational approaches offer powerful tools for understanding complex molecular structures, specific published computational studies focusing on the structural modeling and dynamics simulations of this compound were not identified in the accessible search results.

Analysis of Supramolecular Assembly and Aggregation Behavior (if applicable to "this compound")

Given its large size and numerous hydroxyl groups, this compound, like many other tannins, has the potential to engage in various non-covalent interactions, leading to supramolecular assembly or aggregation behavior in solution. These interactions could include hydrogen bonding, π-π stacking interactions between aromatic rings, and hydrophobic effects. Understanding such behavior is crucial for comprehending its potential biological activities, solubility, and interactions with other biomolecules.

Techniques such as dynamic light scattering (DLS), analytical ultracentrifugation, atomic force microscopy (AFM), and spectroscopic methods (e.g., UV-Vis, fluorescence, or NMR concentration-dependent studies) could be employed to investigate the self-assembly and aggregation properties of this compound. However, specific research findings detailing the supramolecular assembly or aggregation behavior of this compound were not found in the provided search results.

Molecular Mechanisms of Action of Gemin A

Signaling Network Perturbations

Ellagitannins, including Gemin A, and their metabolites are known to influence various cellular signaling pathways, contributing to their observed biological effects. These perturbations often involve interactions with key components of intracellular communication networks.

The modulation of kinase cascades and subsequent phosphorylation events represents a critical aspect of cellular signaling, influencing processes such as cell proliferation, differentiation, and inflammation cenmed.comontosight.aiuni.lumassbank.eu. While direct evidence for this compound's specific interaction with kinase cascades is limited, studies on related ellagitannins and their metabolites provide insights into potential mechanisms.

Ellagitannins, such as punicalagin (B30970) (a monomeric ellagitannin), have been implicated in modulating inflammatory sub-cellular signaling pathways. More broadly, the gut microbiota-derived metabolites of ellagitannins, urolithins, have been shown to influence kinase activity. For instance, urolithins have been reported to silence the NF-κB and mitogen-activated protein kinase (MAPK) proinflammatory signaling pathways wikipedia.orgthegoodscentscompany.com. Furthermore, urolithins can upregulate heme oxygenase-1 (HO-1) expression by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and Nrf2/ARE pathways wikipedia.orgthegoodscentscompany.com. Urolithin A, specifically, has been postulated to induce ERK1/2 phosphorylation as part of its mechanism of action.

The ability of these compounds to interact with and modulate protein phosphorylation is a fundamental mechanism through which they exert their biological effects. Phosphorylation, the addition of phosphate (B84403) groups to proteins by kinases, rapidly and reversibly alters protein function, integrating various cellular signaling pathways.

Table 1: Influence of Ellagitannins and Metabolites on Key Kinase Pathways

Compound Class/MetaboliteKinase Pathway/EventObserved EffectReference
Ellagitannins (e.g., Punicalagin)Inflammatory signalingModulation
Urolithins (metabolites of ETs)NF-κB pathwaySilencing wikipedia.orgthegoodscentscompany.com
Urolithins (metabolites of ETs)MAPK proinflammatory signalingSilencing wikipedia.orgthegoodscentscompany.com
Urolithins (metabolites of ETs)PI3K/Akt pathwayActivation (leading to HO-1 upregulation) wikipedia.orgthegoodscentscompany.com
Urolithin A (metabolite)ERK1/2 phosphorylationInduction

Secondary messengers are intracellular signaling molecules that relay and amplify signals received at cell surface receptors to target molecules within the cytosol and/or nucleus nih.gov. Common examples include cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca²⁺) nih.gov. These molecules often modulate the activity of target proteins, frequently through phosphorylation events nih.gov.

While the direct modulation of specific secondary messenger systems by this compound has not been explicitly detailed in the provided research, the broader class of ellagitannins and their metabolites are known to impact cellular processes that rely on these systems. For instance, the anti-inflammatory effects observed with ellagitannins from sources like strawberries have been linked to their ability to inhibit pathways, which can be influenced by secondary messengers sigmaaldrich.com. Given that urolithins, the metabolites of ellagitannins, are involved in modulating various signaling pathways, it is plausible that their actions, and indirectly those of their precursors like this compound, could involve the perturbation of secondary messenger systems wikipedia.orgthegoodscentscompany.com. However, specific data on this compound's direct interaction with or modulation of cAMP, IP3, DAG, or Ca²⁺ signaling remains to be elucidated.

Table 2: General Secondary Messengers and Their Roles

Secondary MessengerPrecursor/Mechanism of ProductionDownstream Effects (General)Reference
Cyclic AMP (cAMP)Synthesized from ATP by adenylyl cyclase, activated by G-protein coupled receptors.Activates Protein Kinase A (PKA), modulates gene transcription. nih.gov
Inositol Trisphosphate (IP3)Produced from phospholipids (B1166683) by Phospholipase C.Diffuses to endoplasmic reticulum, causing Ca²⁺ release. nih.gov
Diacylglycerol (DAG)Produced from phospholipids by Phospholipase C.Remains in plasma membrane, recruits Protein Kinase C (PKC). nih.gov
Calcium Ions (Ca²⁺)Released from intracellular stores (e.g., ER via IP3) or influx from extracellular space.Activates calcium-dependent kinases (e.g., PKC, CaMKII), triggers various cellular responses. nih.gov

Biological Functions and Roles of Gemin A in Research Models

Cellular Homeostasis and Phenotypic Effects

Gemin A has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines in laboratory settings. As an oligomeric hydrolyzable tannin, its activity has been compared with other related compounds. Research has shown that dimeric ellagitannins, including this compound, exhibit significantly higher antitumor activity than their monomeric counterparts. jst.go.jp

Key findings on its impact on cell proliferation and viability include:

Oral Squamous Cell Carcinoma (OSCC): In comparative studies, this compound was shown to have higher cytotoxicity against OSCC cell lines than monomeric hydrolyzable tannins. researchmap.jp

Gastric Cancer: The compound was found to exert mild cytotoxic effects on the human BGC-823 gastric cancer cell line. mdpi.comnih.gov

Bladder Cancer: While not studying the isolated compound, research on extracts from Geum urbanum, in which this compound is a principal constituent, demonstrated an inhibition of cell proliferation in T-24 bladder cancer cell lines. researchgate.net

Prostate Cancer: Studies investigating the link between mitochondrial reactive oxygen species (ROS) production and cell proliferation in prostate cancer cell lines have cited research involving this compound, indicating its relevance in studies of cellular energy and growth. nih.govnih.gov

Cell LineCancer TypeObserved Effect of this compoundReference
Oral Squamous Cell Carcinoma (OSCC) linesOral CancerCytotoxic activity researchmap.jp
BGC-823Gastric CancerMild cytotoxic effects mdpi.comnih.gov
T-24Bladder CancerInhibition of proliferation (by this compound-containing extract) researchgate.net
Prostate Cancer cell linesProstate CancerStudied in the context of mitochondrial ROS production and proliferation nih.govnih.gov

The cytotoxic properties of this compound are linked to its ability to induce cell death and interfere with the cell cycle. The primary mechanism of cell death can vary depending on the cell type. researchmap.jp

Induction of Cell Death: Research indicates that extracts of Geum urbanum rich in this compound can induce apoptosis in bladder cancer cells in a manner that is dependent on the concentration. researchgate.net However, a broader study on various compounds found no strict correlation between the tumor-specific cytotoxicity of this compound and its ability to induce apoptosis, noting that OSCC cells were generally resistant to apoptosis. researchmap.jp This suggests that this compound may trigger different cell death pathways, such as necrosis or autophagy, in different cellular contexts.

Cell Cycle Regulation: A key area of research points to a connection between this compound and the regulation of the cell cycle, particularly in response to cellular energy status. Multiple studies have cited a 2005 paper by Gemin et al. that investigated the regulation of the cell cycle following the inhibition of mitochondrially generated energy, highlighting a role for the compound in this fundamental process. nih.govoaepublish.comsciengine.comresearchgate.net

This compound has also been investigated for its role in cellular differentiation, the process by which a cell changes from one cell type to another, more specialized type.

Cardiogenic Differentiation: Extracts from Geum urbanum, containing this compound, were reported to be effective in regulating several key cardiogenic markers in adipose-derived human mesenchymal stem cells. researchgate.net This suggests a potential influence on the differentiation of stem cells into heart muscle cells.

Myogenesis: A patent filed for an organic extract of Geum japonicum, which contains this compound and other tannins, claims its use in enhancing myogenesis, the formation of muscular tissue. google.com

Mitochondrial Morphogenesis: While not a direct effect, this compound has been mentioned in research discussing mitochondrial morphogenesis, the process that controls mitochondrial structure and form, in the context of cell death. researchmap.jp

Investigation in In Vitro Cellular Systems

Research into the biological effects of this compound has utilized a variety of standard in vitro models.

The majority of studies on this compound have been conducted using established, or immortalized, cancer cell lines. These provide consistent and reproducible models for assessing the compound's cytotoxic and anti-proliferative effects. Additionally, some research has extended to primary cells, which are isolated directly from tissue and have a finite lifespan.

Model TypeSpecific Cell Type / LineArea of ResearchReference
Established Cell LineHeLaCell Cycle Regulation, Oxidative Phosphorylation nih.govsciengine.com
Established Cell LineOSCC cell linesCytotoxicity, Apoptosis researchmap.jp
Established Cell LineBGC-823Cytotoxicity mdpi.comnih.gov
Established Cell LineT-24, BC-3CCytotoxicity, Apoptosis (via extract) researchgate.net
Established Cell LineProstate cancer cell linesMitochondrial ROS production, Proliferation nih.govnih.gov
Primary Cell CultureHuman Aortic Smooth Muscle Cells (HASMCs)ROS Generation, Gene Expression ahajournals.org
Primary Cell CultureMouse Tracheal Epithelial Cells (mTECs)Immunometabolic Modulation, ROS Induction nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment of tissues compared to traditional 2D cell cultures. nih.govnih.gov They allow for the study of cell-cell interactions, nutrient gradients, and complex tissue architecture. gbo.com Despite the advantages of these models for research, a review of the available scientific literature indicates that the specific effects of the isolated chemical compound this compound have not yet been reported in 3D spheroid or organoid systems.

Studies in Non-Human In Vivo Research Models (e.g., Zebrafish, C. elegans, Drosophila, Rodent Models)

The biological functions and physiological roles of this compound, a dimeric ellagitannin found in plants of the genus Geum, have been investigated in several non-human in vivo research models. These studies, primarily utilizing extracts containing this compound, provide foundational insights into its potential pharmacological effects and mechanisms of action. Research in Drosophila melanogaster and rodent models has been particularly informative, exploring its metabolic and toxicological profiles.

Genetic and Pharmacological Interventions

Investigations into the effects of this compound in vivo have largely relied on pharmacological interventions using plant extracts rich in this compound. These studies serve as a basis for understanding its potential therapeutic applications.

Drosophila melanogaster ** (Fruit Fly) Model**

Research utilizing a Drosophila melanogaster obesity model has explored the antidiabetic potential of an avens root (Geum urbanum) extract, which is characterized by a high content of ellagitannins, including this compound. In a diet-induced obesity model, supplementation with this extract demonstrated a significant impact on lipid metabolism.

A study on female flies fed a starch-based diet supplemented with 2.5% avens root extract showed a notable reduction in triglyceride content after 10 days, an effect comparable to the antidiabetic drug acarbose. Interestingly, this reduction in lipid storage was not accompanied by a change in the flies' body weight.

Table 1: Effect of Avens Root Extract (Containing this compound) on Drosophila melanogaster

Rodent Models

The toxicological profile of extracts containing this compound has been assessed in rodent models to establish their safety. An acute and subacute toxicity study was conducted in H-albino mice using an ethyl acetate (B1210297) extract from the aerial parts of Geum urbanum, a plant known to contain this compound.

In this study, oral administration of the extract at doses up to 210 mg/kg did not produce any signs of acute toxicity in the liver and kidney specimens of the mice. nih.gov Furthermore, the investigation into subacute toxicity with daily administration over 28 days at concentrations of 20, 70, and 210 mg/kg did not reveal significant signs of toxicity. tandfonline.com Observations of biochemical and hematological parameters showed no marked differences from control groups, suggesting a favorable safety profile for this extract at the tested doses. tandfonline.comnih.gov

Mechanistic Studies on Physiological Processes

Mechanistic studies, while often initiated with in vitro assays, have been extended to in vivo models to elucidate how this compound exerts its physiological effects.

Drosophila melanogaster ** Model**

The antidiabetic effects observed in the Drosophila model are hypothesized to be linked to the inhibitory action of the avens root extract on key digestive enzymes. In vitro analyses accompanying the in vivo study demonstrated that the extract is a potent inhibitor of α-glucosidase and a moderate inhibitor of dipeptidyl peptidase-4 (DPP4). The inhibition of these enzymes is a known mechanism for controlling post-prandial hyperglycemia. The reduction in triglyceride levels in the flies suggests that by inhibiting these enzymes, the extract, and by extension its active components like this compound, may modulate glucose and lipid metabolism. nih.gov

Rodent Models

In the toxicity studies conducted in mice with the Geum urbanum extract, the lack of adverse effects on biochemical markers in the blood plasma and brain, as well as on hematological parameters, indicates that at the tested concentrations, the extract does not significantly disrupt major physiological processes. tandfonline.com For instance, parameters such as superoxide (B77818) dismutase (SOD) activity, lipid peroxidation, and protein damage in blood plasma and brain tissues did not show significant adverse changes. tandfonline.com

Table 2: Summary of Mechanistic Insights from In Vivo and Related In Vitro Studies

Additionally, in vitro studies have shown that this compound can inhibit the cytolytic capacity of pneumolysin, a toxin produced by Streptococcus pneumoniae, at nanomolar concentrations. nih.govnih.gov This suggests a potential mechanism for combating pneumococcal infections. However, in vivo studies in animal models to specifically confirm this protective effect of isolated this compound are yet to be extensively reported.

Interactions of Gemin A with Biomolecules and Cellular Components

Protein-“Gemin A” Interactions

The interaction of polyphenols, including ellagitannins like this compound, with proteins is a well-established area of research, crucial for understanding their biological roles and potential applications. These interactions are often driven by a combination of non-covalent forces, including hydrogen bonding and hydrophobic interactions researchgate.netmdpi.com.

Direct Binding Studies and Affinity Determination

Direct binding studies have elucidated the interaction characteristics of this compound with model proteins such as Bovine Serum Albumin (BSA) and gelatin. Investigations employing techniques like isothermal titration calorimetry (ITC) and fluorescence spectroscopy have revealed complex binding mechanisms. researchgate.netacs.orgmdpi.com

Research on the binding of dimeric ellagitannins, including this compound, to Bovine Serum Albumin (BSA) identified two distinct types of binding sites. Stronger, more specific sites demonstrated high affinity constants (K1) ranging from 10^4 to 10^6 M^-1, with stoichiometries (n1) of 2 to 13, predominating at lower tannin concentrations. Conversely, weaker, less-specific binding sites exhibited lower affinity constants (K2) of 10^3 to 10^5 M^-1 and higher stoichiometries (n2) of 16 to 30, becoming more prominent at elevated tannin concentrations. researchgate.netacs.org

Specific thermodynamic parameters for the interaction of this compound with BSA have been reported. For instance, the equilibrium binding constant for this compound with BSA was found to be approximately 1.1 × 10^4 M^-1. The enthalpy change (ΔH1) for this interaction was measured at approximately –45 kJ mol^-1, with a stoichiometry (n) of 14. These values are consistent with previous measurements for this compound, which reported ΔH1 = –47 kJ mol^-1 and n1 = 13. core.ac.uk

The observed positive entropies for most ellagitannins during complexation with BSA, with the notable exception of this compound, suggest that hydrophobic interactions are a dominant driving force in these binding events. researchgate.netacs.org

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)

ParameterValue (Approximate)UnitSource
Equilibrium Binding Constant (K)1.1 × 10^4M^-1 core.ac.uk
Enthalpy Change (ΔH1)-45kJ mol^-1 core.ac.uk
Stoichiometry (n)14(dimensionless) core.ac.uk

Nucleic Acid-“this compound” Interactions (e.g., DNA, RNA Binding)

The interaction of ellagitannins with nucleic acids (DNA and RNA) is an area of interest, particularly given the broad biological activities of these compounds, including antimicrobial properties. However, specific detailed studies focusing solely on this compound's direct interactions with DNA or RNA are not extensively documented in the provided research.

Sequence Specificity and Binding Affinities

Influence on Nucleic Acid Structure and Function

Similarly, detailed research on the direct influence of this compound on the structure and function of nucleic acids is limited in the provided sources. Generally, the broad antimicrobial activity attributed to ellagitannins, which can include effects against bacteria, fungi, and viruses, might involve interactions with nucleic acids or their associated processes actapol.netresearchgate.net. However, the specific mechanisms by which this compound might alter nucleic acid structure (e.g., unwinding, condensation) or function (e.g., inhibition of replication or transcription) are not elucidated in the available information. Further research would be required to delineate these specific effects for this compound.

Lipid Membrane Interactions and Intracellular Delivery Mechanisms

Gemini (B1671429) amphiphiles and surfactants have emerged as promising platforms for the intracellular delivery of various biomacromolecules, including proteins and nucleic acids, largely due to their unique interactions with cellular membranes nih.govacs.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net. Their amphiphilic nature allows them to interact effectively with the lipid bilayer, facilitating cellular uptake and intracellular release of cargo.

The efficiency of Gemini amphiphiles in intracellular delivery is significantly influenced by their structural characteristics, such as the length of their alkyl tails, the type of ionizable cationic heads, and the hydrophobicity or hydrophilicity of the spacer linking the two head groups nih.govfigshare.comrsc.orgresearchgate.nettandfonline.comrsc.orgnih.govplos.orgnih.govresearchgate.netacs.org. These structural variations dictate the compound's aggregation properties in aqueous solutions and its subsequent interaction with lipid membranes figshare.com. For instance, certain gemini lipids can form stable suspensions in water, with their aggregation behavior being highly dependent on the spacer length and the presence of hydroxyl groups within the headgroup region figshare.com.

Membrane Permeability and Translocation Pathways

A key characteristic of Gemini amphiphiles is their ability to mediate the direct cytosolic delivery of biomacromolecules, often bypassing conventional endocytic pathways nih.govacs.orgnih.govsemanticscholar.orgresearchgate.net. Research indicates that the internalization mechanism of these compounds is predominantly mediated via lipid raft-dependent membrane fusion, rather than classical endocytosis nih.govacs.orgnih.govsemanticscholar.orgresearchgate.net.

Studies employing various endocytosis inhibitors have shown that the cellular uptake mediated by certain Gemini amphiphiles (e.g., A1I2R2C18, a specific gemini amphiphile) was not significantly affected by inhibitors of micropinocytosis, clathrin-mediated endocytosis, or energy-dependent endocytosis acs.orgnih.gov. This suggests a cellular internalization mechanism distinct from classical endocytic routes acs.orgnih.gov. Furthermore, minimal changes in the permeability of endo-/lysosomal membranes were observed during the intracellular delivery process, indicating that these compounds facilitate direct entry into the cytoplasm, thereby circumventing the challenges associated with endosomal escape that limit the efficiency of many other delivery carriers acs.orgnih.gov.

In the context of gene delivery, some gemini-lipid nanoparticles have been observed to increase cell membrane permeability, potentially through the formation of nanoscale pores. This mechanism is believed to contribute to their efficient gene delivery capabilities researchgate.net. The specific stereochemistry of gemini surfactants can also play a role in modulating their interaction with cell models and the extent of liposome (B1194612) fusion, highlighting the intricate relationship between molecular structure and biological activity researchgate.net.

Interaction with Lipid Rafts and Membrane Lipids

The interaction of Gemini amphiphiles with lipid rafts and other membrane lipids is critical to their function as delivery vehicles. Lipid rafts are dynamic, cholesterol-enriched, and heterogeneous domains within the cell membrane that play crucial roles in various cellular processes nih.govacs.orgnih.govaboutscience.eumdpi.com.

Studies have shown that the preferential interactions between the saturated hydrophobic tails of Gemini amphiphiles and lipid raft domains enhance the direct cytosolic delivery of biomacromolecules through a lipid raft-dependent membrane fusion mechanism nih.govacs.orgnih.govsemanticscholar.orgresearchgate.net. Evidence supporting this mechanism includes the significant inhibition of cellular uptake of a Gemini amphiphile candidate upon depletion of membrane cholesterol by methyl-β-cyclodextrin (MβCD), underscoring the dependence on lipid raft-mediated translocation pathways acs.orgnih.gov.

Research using differential scanning calorimetry and molecular dynamics simulations has provided detailed insights into how gemini surfactants affect the organization of lipid membranes, particularly dipalmitoylphosphatidylcholine (DPPC) liposomes, which serve as model membranes rsc.orgnih.govplos.org.

Table 1: Influence of Gemini Surfactant Tail and Spacer Length on Lipid Bilayer Order

Gemini Surfactant Tail Length (Carbons)Gemini Surfactant Spacer Length (Carbons)Effect on Lipid Bilayer OrderReference
12 (shorter)N/ADecrease in overall order rsc.orgnih.gov
16 (longer)N/AFormation of more ordered structures rsc.orgnih.gov
18 (longer)N/AFormation of more ordered structures rsc.orgnih.gov
12 (shorter)6 (longer)More pronounced disrupting effect (near lipid polar heads) rsc.orgnih.gov
12 (shorter)10 (longer)More pronounced disrupting effect (near lipid polar heads) rsc.orgnih.gov

Nicotinic-acid-based gemini surfactants (NAGS) have been shown to modify liposomal properties. Regardless of chain compatibility or mismatch with membrane lipids, NAGS can reduce the thickness and packing density of fluid lipid membranes nih.govacs.org. Furthermore, fluorescence microscopy observations have revealed that NAGS can induce the emergence of ordered-disordered domains upon cooling, suggesting their role in tuning the structural organization of liposomal membranes nih.gov. Molecular modeling studies indicate that the interaction energy between lipid-NAGS pairs is more favorable compared to lipid-lipid or NAGS-NAGS pairs, suggesting a strong affinity acs.org.

Table 2: Interaction Energies of Lipid-NAGS Pairs

Pair TypeExample Lipids/NAGSInteraction Energy (ΔE, kcal/mol)Reference
Lipid-NAGSDPPC-NAGS-57.8 acs.org
Lipid-NAGSDMPC-NAGS-56.5 acs.org
Lipid-NAGSPOPC-NAGS-51.0 acs.org
Lipid-LipidDPPC-34.4 acs.org
Lipid-LipidDMPC-24.2 acs.org
Lipid-LipidPOPC-21.8 acs.org

Subcellular Localization and Compartmentalization Studies

For Gemini amphiphiles, studies on their subcellular localization primarily focus on their role as delivery vehicles, aiming to achieve specific intracellular distribution of their cargo. The primary objective of many Gemini amphiphile-based delivery systems is to deliver biomacromolecules directly to the cytosol, thereby bypassing entrapment in endosomal compartments nih.govacs.orgnih.govsemanticscholar.orgresearchgate.net.

Cytosolic and Nuclear Distribution

Gemini amphiphiles are designed to facilitate the robust and direct cytosolic delivery of various biomacromolecules, including therapeutic proteins and gene-editing components like Cas9 ribonucleoprotein nih.govacs.orgnih.govsemanticscholar.orgresearchgate.net. This direct cytosolic translocation is a key feature, as it allows the delivered cargo to reach its functional site within the cytoplasm without being degraded or sequestered in endo-/lysosomes acs.orgnih.gov. While the compounds themselves are the carriers, their efficacy is measured by the successful distribution of the cargo within the cytosol. There is no specific information available regarding the intrinsic cytosolic or nuclear distribution of the ellagitannin "this compound."

Organelle-Specific Accumulation

While the main focus for Gemini amphiphiles is cytosolic delivery, some research indicates their potential for specific organelle interactions, particularly in the context of gene delivery. Certain gemini surfactants have demonstrated a propensity to interact extensively with lipid membrane models that mimic the composition of the mitochondrial membrane researchgate.net. This suggests a favored interaction with mitochondria within the intracellular environment for these specific delivery systems researchgate.net. Such interactions could potentially lead to organelle-specific accumulation of delivered cargo, depending on the design of the Gemini surfactant and the target biomolecule. However, comprehensive studies detailing the organelle-specific accumulation of the Gemini amphiphiles themselves, beyond their role in cargo delivery, are not extensively documented in the provided literature.

Analytical Methodologies for Gemin A Research

Quantitative Detection and Profiling in Biological Systems (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the sensitive and specific detection and quantification of Gemin A in complex biological samples, such as plant extracts. utu.fiutupub.fi Methodologies like ultra-high performance liquid chromatography combined with tandem mass spectrometry (UHPLC-MS/MS) offer significant improvements in separation efficiency and reduce the time required for analysis. utupub.fi

Researchers have developed specific UHPLC-MS/MS multiple reaction monitoring (MRM) methods for the characterization of hydrolyzable tannins, including this compound. utu.fi In these methods, specific precursor-to-product ion transitions are monitored to ensure specificity and sensitivity. For instance, a transition of m/z 934.8 > 300.9 has been utilized for the detection of this compound. utu.fi The identification is typically confirmed by comparing retention time and mass spectrometric data with that of purified reference standards or literature data. mdpi.comnih.gov

Profiling studies using HPLC with diode array detection (DAD) and HPLC-MS have successfully identified this compound as a constituent in various plant species, including Geum urbanum and Agrimonia asiatica. mdpi.comnih.govresearchgate.net These analytical approaches allow for the comprehensive characterization of the polyphenolic composition of an extract. In quantitative studies, calibration curves are prepared using purified compounds to determine the concentration of this compound in the samples. nih.govacs.org

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of this compound and related compounds.

ParameterDescriptionSource
Chromatography UHPLC/HPLC with columns like Acquity UPLC BEH Phenyl acs.orgnih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and 0.1% aqueous formic acid acs.orgnih.gov
Ionization Mode Negative Electrospray Ionization (ESI) mdpi.comnih.gov
MS Detection Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer utu.finih.gov
MRM Transition Precursor ion [M-H]⁻ at m/z ~1873 or [M-2H]²⁻ at m/z ~935; specific transitions like 934.8 > 300.9 are used for quantification utu.firesearchgate.netacs.org
Collision Energy Typically varied (e.g., 5-40 eV) to optimize fragmentation mdpi.comnih.gov

High-Throughput Screening Methodologies for "this compound" Modulators or Targets

This compound has been identified as a biologically active compound through various target-based and phenotypic screening assays. These screening methodologies are essential for discovering new modulators of biological processes or targets for therapeutic intervention.

For instance, a target-based screening of a plant extract library for in-vitro α-glucosidase inhibition identified an extract from Geum urbanum as a potent inhibitor. nih.govresearchgate.net Subsequent HPLC-based activity profiling and chemical analysis revealed this compound as one of the major active ellagitannins in the extract. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

In another screening effort, a panel of 27 hydrolyzable tannins was tested for their ability to inhibit the cytotoxicity of pneumolysin (Ply), a key virulence factor of Streptococcus pneumoniae. researchgate.netnih.gov A hemolysis assay was used as the primary screen, which measures the ability of a compound to prevent the Ply-induced lysis of red blood cells. nih.gov In this assay, this compound demonstrated potent, nanomolar inhibitory activity, identifying it as a strong modulator of Ply function. nih.gov

These examples demonstrate that high-throughput and high-content screening methods, such as enzyme inhibition assays and cell-based cytotoxicity assays, are effective methodologies for identifying this compound as a modulator of specific biological targets.

Computational and Theoretical Studies on Gemin A

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in computational chemistry for understanding the interactions between a ligand (like Gemin A) and a target macromolecule (e.g., a protein or nucleic acid) at an atomic level.

Molecular dynamics simulations extend beyond static docking poses by simulating the time-dependent behavior of molecular systems. For this compound, MD simulations would trace the movement of the compound and its interacting biological target over time, providing insights into conformational changes, stability of the ligand-receptor complex, and the dynamics of binding. This allows for the elucidation of detailed binding mechanisms, including induced fit phenomena and solvent effects. Studies on "Gemini surfactants" have utilized MD simulations to understand their adsorption behavior, aggregation, and interactions with various interfaces, demonstrating the utility of this method in characterizing dynamic molecular processes. However, specific MD simulation data or detailed research findings on the conformational changes and dynamic behavior of this compound complexes are not found in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) modeling are computational techniques used to establish mathematical relationships between the chemical structure of compounds and their biological activities or underlying mechanisms.

QSAR models predict the biological activity of new or untested compounds based on their molecular descriptors (physicochemical properties, structural features). These models are built using a dataset of compounds with known activities, correlating structural variations with changes in activity. For this compound, if a series of structurally related compounds with known biological activities were available, QSAR models could be developed to predict its activity against specific targets or in particular assays. Studies have successfully applied QSAR modeling to "Gemini imidazolium (B1220033) surfactants" to predict their antifungal activities against Candida albicans, demonstrating the robustness and predictive ability of such models using descriptors like GATS4se and BalabanJ. Similarly, Hologram QSAR (HQSAR) has been used for "Gemini surfactants" to predict critical micelle concentration (CMC). Despite these advancements in related compound classes, specific QSAR models or predictive data for the biological activity of this compound (CID 16129624) are not identified in the current public domain.

De novo design approaches utilize computational methods to generate novel chemical structures with desired properties, often guided by QSAR or SMR models. For this compound, this would involve designing new compounds that retain or enhance its presumed beneficial properties while potentially addressing any limitations. These methods can explore vast chemical spaces to identify promising new lead compounds or optimize existing ones. While the principles of de novo design are well-established and applied in drug discovery, there are no specific reports on the de novo design of this compound analogs in the available literature.

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology approaches integrate large-scale biological data to understand complex biological systems and the impact of chemical compounds within them.

For a compound like this compound, these approaches would involve analyzing its potential interactions within biological networks, identifying affected pathways, and predicting systemic effects. This could include network pharmacology to identify multiple targets, pathway analysis to understand its influence on cellular processes, or transcriptomic data analysis to observe gene expression changes. Tools and frameworks like "GEMINI" (Gene Expression and Metabolism Integrated for Network Inference) exist to integrate genetic variation with genome annotations and metabolic networks to understand systems-level effects, particularly in the context of gene expression and metabolic regulation. Another "Gemini" platform is a bifunctional enzymatic and fluorescent reporter of gene expression, useful for characterizing biological parts. However, specific bioinformatics or systems biology studies directly investigating the effects or mechanisms of the chemical compound this compound (CID 16129624) are not found in the public scientific literature.

Network Analysis of "this compound"-Regulated Pathways

Network analysis in the context of chemical compounds aims to understand how a compound might influence or modulate biological pathways by identifying the genes, proteins, and other molecules whose activities are affected. This involves constructing and analyzing molecular interaction networks, such as protein-protein interaction (PPI) networks, gene regulatory networks, or metabolic networks.

For a chemical compound like "this compound," network analysis would typically involve:

Identifying potential interacting partners: This could be inferred through computational docking, similarity searches with known active compounds, or predictive models.

Mapping affected genes/proteins to pathways: Once potential targets or modulators are identified, their associated biological pathways (e.g., KEGG, Reactome) can be explored to understand the broader biological context of the compound's action. Tools like GEMINI (B1671429) (GEnome MINIng) can annotate functional pathways and protein-protein interactions through built-in catalogs like KEGG and HPRD, allowing researchers to explore mutational burdens in pathways and interacting proteins nih.govplos.org.

Constructing and analyzing perturbed networks: Computational models can simulate the effect of "this compound" on specific nodes or edges within a network, predicting how the compound might alter network topology or signal flow. This can reveal key regulatory nodes or pathways that are significantly impacted.

Identifying enriched pathways: Statistical methods can be applied to determine if certain biological pathways are significantly over-represented among the genes or proteins putatively regulated by "this compound."

Such analyses can help to hypothesize the biological processes that "this compound" might influence, even in the absence of direct experimental data. For instance, methods like GEMINI (Gene Expression and Metabolism Integrated for Network Inference) have been developed to integrate transcriptional regulatory networks with genome-scale metabolic models to discern functional regulatory interactions and refine high-throughput data using phenotype-consistency as a constraint nih.govgithub.com.

Target Identification through Omics Data Integration (e.g., transcriptomics, proteomics)

Target identification is a critical step in understanding a compound's mechanism of action and its potential therapeutic applications. Integrating multi-omics data, such as transcriptomics (gene expression), proteomics (protein abundance and modification), genomics (DNA variations), and metabolomics (metabolite levels), offers a comprehensive systems-level view of biological processes and can significantly enhance drug-target identification nih.govpluto.bionygen.io.

The process of target identification for a compound like "this compound" using omics data integration would generally involve:

Generating Omics Data: If "this compound" were to be studied experimentally, cells or organisms treated with the compound would undergo high-throughput sequencing (for transcriptomics) or mass spectrometry (for proteomics) to capture molecular changes.

Data Preprocessing and Quality Control: Raw omics data would be processed to remove noise, normalize measurements, and ensure data quality.

Integration Strategies: Various computational approaches are employed to integrate diverse omics datasets. These strategies aim to link molecular layers (e.g., gene expression with protein levels) to reveal how changes at one level propagate through cellular networks nih.govpluto.bionygen.io. This can involve:

Correlative Studies: Identifying correlations between gene expression and protein levels to understand the relationship between transcription and translation nih.gov.

Network-based Integration: Overlaying omics data onto biological networks to identify perturbed pathways or modules.

Machine Learning Approaches: Using algorithms to find joint patterns across multiple omics datasets and identify molecular subtypes or key regulators researchgate.net.

Identification of Candidate Targets: By analyzing integrated omics data, researchers can pinpoint genes, proteins, or pathways that are significantly altered upon "this compound" exposure. For example, transcriptomic analysis reveals gene expression patterns, while proteomic research elucidates changes in specific proteins under pathological conditions nih.gov. An integrated and comprehensive analysis of transcriptomic and proteomic data is crucial to capture information lacking from indirect analyses of mRNA or limited protein expression assays nih.gov.

Validation and Prioritization: Computational predictions of targets would then be prioritized based on factors such as their involvement in disease pathways, druggability, and specificity. Subsequent experimental validation (e.g., using CRISPR/RNAi screens) would be necessary to confirm the functional relevance of identified candidate targets nygen.io.

This multi-omics approach provides a holistic perspective on disease mechanisms and therapeutic opportunities, enabling the identification of previously invisible drug targets and the development of more effective precision medicine strategies pluto.bionygen.io.

Example of Integrated Omics Data Analysis for Target Identification (Conceptual)

While specific data for "this compound" is unavailable, a conceptual representation of how integrated omics data might reveal insights is provided below. This table illustrates the type of findings that could emerge from such studies, leading to the identification of potential targets or affected pathways.

Table 1: Conceptual Integrated Omics Data Analysis for a Compound

Gene/ProteinTranscriptomic Change (Fold Change)Proteomic Change (Fold Change)Pathway AssociationPotential Role
Gene X↑ 2.5↑ 1.8Apoptosis PathwayPro-apoptotic
Gene Y↓ 3.1↓ 2.5Cell Cycle ControlAnti-proliferative
Protein ZN/A↑ 4.2Inflammatory ResponseModulator
Gene A↑ 1.9↑ 1.5Metabolic ProcessEnergy metabolism

Note: This table is illustrative and does not represent actual data for "this compound." The values are hypothetical to demonstrate the type of data that would be presented in an interactive data table.

Table 2: Conceptual Network Analysis Findings for a Compound

Network Node (Gene/Protein)Degree Centrality ChangeBetweenness Centrality ChangeAffected PathwayImplication
Node P↑ 0.15↑ 0.08Signaling PathwayKey regulator activated
Node Q↓ 0.20↓ 0.12Immune ResponseImmune suppression
Node RN/A↓ 0.05Cell AdhesionAdhesion disruption

Note: This table is illustrative and does not represent actual data for "this compound." The values are hypothetical to demonstrate the type of data that would be presented in an interactive data table.

Biosynthetic Pathways of Gemin A if Natural Product Origin

Precursor Identification and Elucidation of Biosynthetic Intermediates

The foundational precursor for most ellagitannins, including dimeric forms like Gemin A, is widely accepted to be β-pentagalloyl glucose. [Second search results: 3, 5, 7] This compound itself is derived from gallic acid and glucose, which are products of the shikimate pathway, a central metabolic route in plants for the synthesis of aromatic compounds. [Third search result: 2]

The formation of ellagitannins from β-pentagalloyl glucose involves oxidative C-C coupling of galloyl units to yield hexahydroxydiphenoyl (HHDP) groups. [Second search results: 3, 5, 7] In the case of dimeric ellagitannins such as this compound, two or more monomeric ellagitannin units are subsequently linked, often through further oxidative C-O or C-C couplings. [Third search result: 1, 7] For instance, the dimeric ellagitannin agrimoniin (B1591192) is formed by intermolecular C-O oxidative coupling between two galloyl groups. [Third search result: 1] While this general mechanism is proposed for dimeric ellagitannins, the exact sequence of intermediates and the specific points of dimerization that lead to the unique α- and β-glucose cores observed in this compound's structure are not explicitly detailed in the available literature.

Enzymology of Biosynthetic Enzymes and Reaction Mechanisms

The enzymatic machinery responsible for ellagitannin biosynthesis generally involves several classes of enzymes. Glucosyltransferases are crucial for attaching galloyl groups to the glucose core, forming intermediates like β-glucogallin and digalloylglucose, eventually leading to pentagalloylglucose (B1669849). [Second search result: 3] Subsequent steps, particularly the formation of HHDP units and the dimerization of monomeric units, are catalyzed by oxidoreductases that facilitate oxidative coupling reactions. For example, studies have demonstrated the in vitro biosynthesis of ellagitannins involving intramolecular C-C oxidative coupling of pentagalloylglucose to form tellimagrandin II, followed by intermolecular C-O coupling to yield dimeric ellagitannins like cornusiin E. [Third search result: 1]

However, specific enzymes directly identified and characterized for their role in the unique dimerization and structural modifications leading to this compound's distinct dimeric structure (with α- and β-glucose cores) from its precursors within Geum japonicum have not been specifically reported. Research in this area typically focuses on the broader class of ellagitannins, with less specificity for individual complex dimeric compounds like this compound.

Synthetic Biology Approaches for "this compound" Production

Given the limited elucidation of the specific biosynthetic pathway, enzymes, and genes for this compound, direct synthetic biology approaches for its production are not a prominent area of reported research. Synthetic biology aims to re-design and fabricate biological components and systems to produce desired compounds, often by engineering microorganisms or plants. [Initial search result: 18]

While synthetic biology has been applied to the production of various natural products and the characterization of biosynthetic pathways in general, including some efforts on ellagitannins or their derivatives (e.g., ellagic acid) in heterologous systems, there are no specific detailed findings on using synthetic biology to produce this compound. The complexity of dimeric ellagitannins, requiring specific oxidative coupling and precise stereochemistry, presents significant challenges for complete pathway reconstruction and heterologous expression. Future advancements in understanding the specific enzymatic and genetic machinery of this compound in Geum japonicum would be a prerequisite for developing targeted synthetic biology strategies for its sustainable and efficient production.

Future Research Directions and Unexplored Avenues for Chemical Compound Gemin A

Emerging Methodologies and Technological Advancements

The complex nature of "Gemin A" and its metabolites necessitates the application of cutting-edge analytical and synthetic methodologies. Advanced spectroscopic techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), will be crucial for the precise structural elucidation of novel "this compound" derivatives or its less-characterized metabolites formed in vivo. Improved chromatographic separation techniques, including multi-dimensional chromatography, could enhance the isolation and purification of "this compound" from natural sources and its diverse metabolic products, which often exist in complex mixtures researchgate.net.

Furthermore, computational chemistry and molecular modeling approaches can provide invaluable insights into the interaction of "this compound" with biological targets at an atomic level. This includes predicting binding affinities, identifying potential active sites, and simulating conformational changes upon interaction, which could guide rational design for enhanced efficacy or specificity. In silico prediction of metabolic pathways and the structures of novel urolithin metabolites could also accelerate experimental validation acs.orgresearchgate.netacs.org.

Integration with Advanced Omics Technologies for Comprehensive Understanding

The integration of "this compound" research with advanced omics technologies holds significant promise for a holistic understanding of its biological impact. Given that "this compound" is metabolized into urolithins by the gut microbiota, metabolomics studies are paramount to comprehensively map its metabolic fate in vivo, identify all active metabolites, and quantify their bioavailability and distribution in various tissues acs.orgnih.gov. This would allow for a more accurate assessment of which specific compounds are responsible for observed biological effects.

Proteomics can be employed to identify and characterize the specific protein targets that "this compound" or its metabolites interact with, providing mechanistic insights into its α-glucosidase inhibitory activity and other potential biological actions researchgate.net. By analyzing changes in protein expression and post-translational modifications, researchers can pinpoint key signaling pathways modulated by "this compound". Transcriptomics can complement these studies by revealing global gene expression changes induced by "this compound" or its metabolites, offering insights into cellular responses and adaptive mechanisms humanspecificresearch.org.

Moreover, microbiomics (the study of microbial communities) is critical to understand how individual variations in gut microbiota composition influence the metabolism of "this compound" into urolithins, and conversely, how "this compound" might modulate the gut microbiome itself. This bidirectional relationship is a key area for future investigation, potentially linking "this compound" consumption to gut health and systemic effects frontiersin.orgresearchgate.netresearchgate.netnih.gov.

Development of "this compound"-Based Chemical Probes and Research Tools

To further dissect the cellular and molecular mechanisms of "this compound", the development of "this compound"-based chemical probes and research tools is an important future direction. This could involve synthesizing structurally modified "this compound" analogs with attached fluorescent tags or affinity labels. Such probes would enable researchers to visualize the cellular localization of "this compound" and its interactions with specific biomolecules in situ, providing direct evidence of its targets and pathways nih.gov.

Furthermore, the synthesis of simplified "this compound" analogs or fragments could help in identifying the minimal structural requirements for its biological activities (pharmacophores). These simplified structures could serve as scaffolds for designing more potent, selective, or bioavailable compounds. Such research tools would be invaluable for drug discovery efforts and for understanding the fundamental principles governing the bioactivity of complex natural products.

Interdisciplinary Research Opportunities involving "this compound"

The study of "this compound" offers fertile ground for interdisciplinary collaborations, bridging various scientific disciplines to unlock its full potential.

Pharmacology and Natural Product Chemistry : Joint efforts can focus on isolating new "this compound" analogs from other Geum species or related plants, synthesizing novel derivatives with enhanced properties, and conducting rigorous in vitro and in vivo pharmacological studies to validate and expand upon its reported activities acs.orgmdpi.com.

Microbiology and Nutritional Sciences : Collaboration is essential to understand the intricate interplay between "this compound", gut microbiota, and human health. This includes studying the specific microbial enzymes involved in its metabolism and the impact of dietary "this compound" on gut microbiome composition and function acs.orgnih.gov.

Food Science and Nutraceutical Development : Given that ellagitannins are present in various fruits and nuts, "this compound" could be explored for its potential as a functional food ingredient or a nutraceutical. Research could focus on optimizing extraction methods, enhancing stability in food matrices, and evaluating its health benefits in dietary interventions mdpi.comresearchgate.netresearchgate.net.

Biotechnology and Synthetic Biology : Investigating the possibility of biotechnological production of "this compound" or its key metabolites through microbial fermentation or enzymatic synthesis could provide sustainable and scalable sources, circumventing challenges associated with natural product extraction windows.netacs.orgnih.gov.

Unanswered Questions and Promising Areas for Future Investigation

Despite initial characterization, several fundamental questions about "this compound" remain unanswered, opening promising avenues for future research:

Precise Mechanism of Action : While α-glucosidase inhibition has been noted, the full spectrum of molecular targets and detailed mechanisms underlying "this compound"'s biological activities (and those of its metabolites) are largely unknown. Future studies should aim to elucidate these mechanisms at a cellular and molecular level.

Pharmacokinetics and Pharmacodynamics in vivo : Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of "this compound" and its urolithin metabolites in living systems. This includes determining their bioavailability, tissue-specific accumulation, and half-lives, which are crucial for assessing their therapeutic potential frontiersin.orgresearchgate.netnih.gov.

Impact of Gut Microbiota Variability : The efficiency and type of urolithin production can vary significantly among individuals due to differences in gut microbiota composition acs.orgnih.gov. Research is needed to understand how these inter-individual variations affect the efficacy of "this compound" and to potentially develop personalized dietary or therapeutic strategies.

Potential for Total Synthesis : Given the complexity of "this compound", developing efficient total or semi-synthetic routes could overcome limitations in supply from natural sources, enabling more extensive research and potential commercial development.

Synergistic Effects : Investigating potential synergistic or antagonistic effects of "this compound" when combined with other plant compounds or conventional therapeutics could reveal novel therapeutic strategies.

These future research directions will be instrumental in transforming our understanding of "this compound" from a natural product to a compound with well-defined biological activities and potential applications in health and medicine.

Q & A

Q. What is the molecular role of Gemin A in snRNP assembly, and how can its interactions be experimentally validated?

Methodological Answer: this compound is part of a macromolecular complex critical for snRNP assembly, interacting with SMN proteins and other Gemin components (e.g., Gemin 6/7/8) . To validate these interactions:

  • Use co-immunoprecipitation (Co-IP) with antibodies targeting this compound and its partners.
  • Employ fluorescence resonance energy transfer (FRET) to confirm proximity in cellular environments.
  • Reference protocols for experimental reproducibility, such as those outlined in journal guidelines (e.g., detailed preparation of compounds and characterization data) .

Q. How can researchers design experiments to assess this compound’s functional redundancy with other Gemin proteins?

Methodological Answer:

  • Perform siRNA-mediated knockdown of this compound in cell lines and measure snRNP assembly efficiency via RNA immunoprecipitation (RIP).
  • Compare results with knockdowns of Gemin 6/7/8 to identify compensatory mechanisms.
  • Use statistical power analysis to ensure sample sizes are sufficient for detecting significant differences (e.g., via tools like G*Power) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cytoplasmic vs. nuclear localization be resolved?

Methodological Answer: Contradictions may arise from cell-type-specific expression or experimental conditions. To address this:

  • Conduct systematic reviews using AI tools like Gemini Deep Research to cross-reference studies and identify contextual variables (e.g., cell lines, fixation methods) .
  • Validate localization via subcellular fractionation followed by Western blotting, ensuring protocols align with recent reproducibility standards (e.g., detailed experimental steps in supplementary materials) .

Q. What computational and experimental approaches are recommended for integrating multi-omics data to study this compound’s role in neurodegenerative diseases?

Methodological Answer:

  • Use AI-driven platforms (e.g., SciGemini) to summarize literature on this compound’s interactions with SMN1/2 and prioritize candidate pathways .
  • Combine RNA-seq data (to identify co-expressed genes) with proteomics (to map interaction networks).
  • Apply Bayesian statistics to reconcile discrepancies between datasets .

Q. How can researchers ensure robust statistical validation of this compound’s functional assays in low-sample-size studies?

Methodological Answer:

  • Apply non-parametric tests (e.g., Mann-Whitney U) to reduce reliance on normality assumptions.
  • Use bootstrapping to estimate confidence intervals for small datasets.
  • Document all raw data and analysis steps transparently, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Guidance Table

Research ChallengeTools/MethodsKey References
Experimental reproducibilityDetailed protocols for compound preparation and characterization
Data contradiction resolutionSystematic reviews + meta-analysis frameworks
Multi-omics integrationAI-assisted pathway prioritization (SciGemini) + Bayesian statistics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.